molecular formula C55H88O27 B1244892 Nigrumnin II

Nigrumnin II

Cat. No.: B1244892
M. Wt: 1181.3 g/mol
InChI Key: MVNPCFRHJXMCMA-MENRLZMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrumnin II is a natural product found in Solanum nigrum with data available.

Properties

Molecular Formula

C55H88O27

Molecular Weight

1181.3 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13S,16S,18S)-8-hydroxy-16-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C55H88O27/c1-20-8-11-54(73-17-20)22(3)55(70)33(82-54)14-27-25-7-6-23-12-24(9-10-52(23,4)26(25)13-32(60)53(27,55)5)75-50-45(80-49-41(68)38(65)34(61)21(2)74-49)42(69)43(31(16-57)77-50)78-51-46(81-48-40(67)36(63)29(59)19-72-48)44(37(64)30(15-56)76-51)79-47-39(66)35(62)28(58)18-71-47/h20-31,33-51,56-59,61-70H,6-19H2,1-5H3/t20-,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31-,33+,34+,35+,36+,37-,38-,39-,40-,41-,42+,43+,44+,45-,46-,47+,48+,49+,50-,51+,52+,53-,54-,55-/m1/s1

InChI Key

MVNPCFRHJXMCMA-MENRLZMASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1

Synonyms

(25R)-3beta,17alpha-dihydroxy-5alpha-spirostan-1 2-one 3-O-beta-D-xylopyranosyl-(1-->3)-(alpha-L-arabinopyranosyl-(1--> 2))-beta-D-glucopyranosyl-(1-->4)-(alpha-L-rhamnopyra- nosyl-(1-->2))l-beta-D-galactopyranoside
nigrumnin II

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers design reproducible synthesis protocols for Nigrumnin II?

  • Methodological Guidance :

  • Begin with a systematic review of existing synthesis pathways for structurally similar compounds .
  • Use orthogonal analytical techniques (e.g., NMR, HPLC-MS) to verify purity and structural integrity at each synthesis step .
  • Document reaction conditions (temperature, solvent systems, catalysts) with granularity to enable replication. For example, specify whether anhydrous solvents were used and how moisture-sensitive steps were controlled .
    • Data Requirements :
  • Include comparative yield tables under varying conditions (e.g., pH, temperature) to identify optimal parameters .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Guidance :

  • Combine spectroscopic (FTIR, UV-Vis) and chromatographic (HPLC-DAD) methods to assess stability under stress conditions (heat, light, oxidation) .
  • For solubility studies, use shake-flask or potentiometric titration methods, reporting results as mean ± SD across triplicate trials .
    • Common Pitfalls :
  • Avoid relying solely on single-point measurements; instead, generate time-resolved degradation profiles .

Q. How should researchers approach literature reviews to identify gaps in this compound’s biological activity studies?

  • Methodological Guidance :

  • Use Boolean search strings (e.g., "this compound AND (antioxidant OR cytotoxic)") across PubMed, Web of Science, and Scopus .
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries for mechanistic studies .
    • Data Analysis :
  • Create a matrix comparing reported IC50 values, cell lines tested, and assay methodologies to highlight inconsistencies .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanism of action across studies?

  • Methodological Guidance :

  • Conduct a meta-analysis using PRISMA guidelines to evaluate bias in experimental designs (e.g., dose-range variability, control group adequacy) .
  • Perform pathway enrichment analysis (e.g., KEGG, Reactome) on omics data to identify context-dependent signaling cascades .
    • Case Study :
  • If Study A reports apoptosis induction while Study B emphasizes autophagy, design dual-reporter assays (e.g., Annexin V/PI with LC3-II quantification) to test both mechanisms under identical conditions .

Q. How can computational modeling improve target prediction for this compound?

  • Methodological Guidance :

  • Use molecular docking (AutoDock Vina, Schrödinger) to screen against curated target libraries (e.g., ChEMBL, PDB) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
    • Data Interpretation :
  • Report docking scores as ΔG (kcal/mol) and cross-reference with experimental KD values to assess model accuracy .

Q. What experimental designs mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?

  • Methodological Guidance :

  • Implement crossover designs in animal models to control for inter-individual variability .
  • Use LC-MS/MS for plasma concentration assays, including internal standards (e.g., deuterated analogs) to correct for matrix effects .
    • Statistical Tools :
  • Apply non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by bootstrap resampling to estimate confidence intervals .

Methodological Frameworks and Tools

  • Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment and data extraction .
  • Data Contradiction Analysis : Use forest plots to visualize effect-size heterogeneity and Egger’s test to evaluate publication bias .
  • Ethical Compliance : Ensure animal or human studies adhere to ARRIVE or CONSORT reporting standards .

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